N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
Brand Name:
Vulcanchem
CAS No.:
578737-18-5
VCID:
VC0384957
InChI:
InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
SMILES:
CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2
Molecular Formula:
C15H20ClNO3S
Molecular Weight:
329.8g/mol
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
CAS No.: 578737-18-5
Main Products
VCID: VC0384957
Molecular Formula: C15H20ClNO3S
Molecular Weight: 329.8g/mol
CAS No. | 578737-18-5 |
---|---|
Product Name | N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide |
Molecular Formula | C15H20ClNO3S |
Molecular Weight | 329.8g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
Standard InChI | InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Standard InChIKey | VAAAPAAXIYUDPA-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2 |
Canonical SMILES | CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2 |
PubChem Compound | 3817430 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume